4(3H)-Quinazolinone, 7-(4-morpholinyl)- 4(3H)-Quinazolinone, 7-(4-morpholinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16572581
InChI: InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8,10H,3-6H2
SMILES:
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

4(3H)-Quinazolinone, 7-(4-morpholinyl)-

CAS No.:

Cat. No.: VC16572581

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 7-(4-morpholinyl)- -

Specification

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name 7-morpholin-4-yl-4aH-quinazolin-4-one
Standard InChI InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8,10H,3-6H2
Standard InChI Key GWRPHIXLAADQBK-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CC3=NC=NC(=O)C3C=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4(3H)-Quinazolinone, 7-(4-morpholinyl)- belongs to the quinazolinone family, a class of heterocyclic compounds featuring a fused benzene and pyrimidine ring. The morpholine group at the 7-position introduces both hydrogen-bonding capacity and conformational flexibility, which may influence its interaction with biological targets . Key molecular properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₃N₃O₂
Molecular Weight231.25 g/mol
IUPAC Name7-morpholin-4-yl-4aH-quinazolin-4-one
Canonical SMILESC1COCCN1C2=CC3=NC=NC(=O)C3C=C2
Topological Polar Surface Area58.7 Ų

The compound’s planar quinazolinone core facilitates π-π stacking interactions, while the morpholine substituent enhances solubility in polar solvents. X-ray crystallography data, though unavailable for this specific derivative, suggest that analogous quinazolinones adopt a nearly coplanar arrangement between the benzene and pyrimidine rings, with substituents adopting axial or equatorial orientations depending on solvent polarity .

Synthesis and Optimization

General Synthetic Routes

The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step sequences starting from substituted anthranilic acids or benzaldehyde precursors. For 7-(4-morpholinyl) analogs, key steps include:

  • Cyanoglycosylation: Introduction of a nitrile group via reaction with formate and hydroxylamine hydrochloride, as demonstrated in the synthesis of related Gefitinib intermediates .

  • Nitration and Reduction: Selective nitration followed by reduction to form aminobenzene intermediates .

  • Cyclization: Acid-catalyzed cyclization to form the quinazolinone core.

  • Morpholine Coupling: Nucleophilic substitution or Ullmann-type coupling to introduce the morpholine moiety .

A patented method for the structurally similar compound 7-methoxy-6-(3-morpholin-4-yl-propoxy)quinazoline-4-(3H)-one illustrates the use of N-(3-chloropropyl)morpholine in a nucleophilic aromatic substitution reaction under basic conditions (e.g., Na₂CO₃ in DMF at 100–105°C), achieving yields up to 88% . Adapting this protocol for 4(3H)-Quinazolinone, 7-(4-morpholinyl)- would require substituting the methoxy and propoxy groups with direct morpholine attachment.

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions .

  • Base Selection: Alkali carbonates (Na₂CO₃) or organic bases (triethylamine) facilitate deprotonation of hydroxyl groups during substitution .

  • Temperature Control: Reactions typically proceed at 80–120°C, with higher temperatures accelerating kinetics but risking decomposition .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Position of Morpholine: 7-Substituted derivatives show higher target affinity than 6- or 8-substituted analogs due to steric and electronic effects.

  • Quinazolinone Core Modifications: Addition of electron-withdrawing groups (e.g., nitro, cyano) at the 6-position enhances cytotoxicity in cancer cell lines.

Industrial and Research Applications

Drug Development

This compound serves as a scaffold for designing kinase inhibitors, particularly in oncology. Its structural similarity to Gefitinib intermediates highlights potential repurposing for EGFR-mutated cancers .

Chemical Probes

In proteomics, morpholine-containing quinazolinones act as selective inhibitors for deubiquitinating enzymes (DUBs), aiding in mechanistic studies of protein degradation pathways.

Future Directions

Synthetic Chemistry

  • Green Chemistry Approaches: Replace toxic solvents (DMF) with ionic liquids or water-ethanol mixtures .

  • Catalytic Methods: Develop palladium-catalyzed C–N coupling to streamline morpholine introduction.

Biological Evaluation

Priority research areas include:

  • In Vivo Toxicity Studies: Assess organ-specific toxicity and maximum tolerated dose.

  • Target Identification: Use CRISPR-Cas9 screens to map novel protein targets.

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